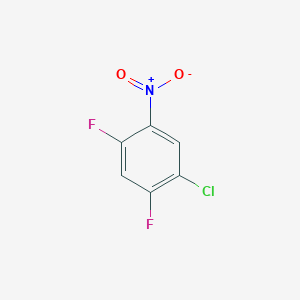

1-Chloro-2,4-difluoro-5-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2,4-difluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF2NO2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIOYEIHBWQTVJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80163884 | |

| Record name | 1-Chloro-2,4-difluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1481-68-1 | |

| Record name | 1-Chloro-2,4-difluoro-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1481-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2,4-difluoro-5-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001481681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-2,4-difluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2,4-difluoro-5-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Chloro-2,4-difluoro-5-nitrobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK9MM952U3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Chloro-2,4-difluoro-5-nitrobenzene physical and chemical properties

An In-depth Technical Guide to 1-Chloro-2,4-difluoro-5-nitrobenzene

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

This compound is a halogenated nitroaromatic compound. Its chemical structure incorporates a benzene ring substituted with one chlorine atom, two fluorine atoms, and a nitro group. This combination of functional groups makes it a valuable intermediate in organic synthesis.

| Property | Value | Source |

| CAS Number | 1481-68-1 | [1][2] |

| Molecular Formula | C₆H₂ClF₂NO₂ | [1][2] |

| Molecular Weight | 193.54 g/mol | [1] |

| Appearance | Light yellow liquid | [1][3] |

| Boiling Point | 105 °C at 2 kPa (15 Torr) | [1] |

| Density | 1.591 g/cm³ (Predicted) | [1][4] |

| Flash Point | 98.4 °C | [1] |

| Vapor Pressure | 0.0633 mmHg at 25 °C | [1] |

| Refractive Index | 1.531 | [1][4] |

Applications in Research and Development

This compound serves as a key building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[3] The presence of halogen and nitro groups provides reactive sites for various chemical transformations. It is utilized as an intermediate in the production of:

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the nucleophilic aromatic substitution of chlorine atoms in a polychlorinated nitrobenzene with fluoride ions. A representative procedure is the reaction of 2,4,5-trichloronitrobenzene with potassium fluoride.[1]

Materials:

-

2,4,5-Trichloronitrobenzene

-

Potassium fluoride (anhydrous)

-

High-boiling point aprotic solvent (e.g., N,N-Dimethylformamide or Dimethyl sulfoxide)

-

Phase-transfer catalyst (optional, e.g., a quaternary ammonium salt)

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer, a condenser, and a temperature probe, add 2,4,5-trichloronitrobenzene and the aprotic solvent.

-

Add anhydrous potassium fluoride to the mixture. The molar ratio of potassium fluoride to 2,4,5-trichloronitrobenzene should be at least 2:1 to substitute two chlorine atoms.

-

If used, add the phase-transfer catalyst.

-

Heat the reaction mixture to a temperature typically ranging from 150 to 200 °C.

-

Monitor the progress of the reaction by a suitable analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a large volume of water and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

Visualizations

Caption: Synthesis workflow diagram.

Safety and Handling

Recommended safety measures include:

-

Working in a well-ventilated fume hood.

-

Wearing personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7]

-

Avoiding inhalation of vapors and contact with skin and eyes.[7]

-

In case of contact, immediately flush the affected area with plenty of water.[7]

-

Store the compound in a tightly sealed container in a cool, dry place.[8]

References

- 1. chembk.com [chembk.com]

- 2. a2bchem.com [a2bchem.com]

- 3. This compound [myskinrecipes.com]

- 4. 1-chloro-2,5-difluoro-4-nitrobenzene | 578-28-9 [chemnet.com]

- 5. nbinnochem.com [nbinnochem.com]

- 6. 1-Chloro-2,5-difluoro-4-nitrobenzene | C6H2ClF2NO2 | CID 15751483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. chemscene.com [chemscene.com]

An In-depth Technical Guide to 1-Chloro-2,4-difluoro-5-nitrobenzene (CAS: 1481-68-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Chloro-2,4-difluoro-5-nitrobenzene, a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its physicochemical properties, outlines a representative synthesis protocol, and discusses its reactivity and safety profile.

Chemical Properties and Data

This compound is a halogenated nitroaromatic compound.[1] Its chemical structure, featuring chloro, fluoro, and nitro functional groups, makes it a versatile building block in organic synthesis. The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring for nucleophilic substitution reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1481-68-1 | [1] |

| Molecular Formula | C₆H₂ClF₂NO₂ | [1] |

| Molar Mass | 193.54 g/mol | [1] |

| Appearance | Light yellow liquid | [1] |

| Density | 1.591 ± 0.06 g/cm³ (Predicted) | [1] |

| Boiling Point | 105 °C at 2 kPa | [1] |

Synthesis

The primary industrial synthesis of this compound involves the nucleophilic aromatic substitution of chlorine atoms with fluorine atoms on a polychlorinated nitrobenzene precursor.[1] A common starting material for this process is 2,4,5-trichloronitrobenzene, which is reacted with a fluoride salt, such as potassium fluoride.[1]

General Experimental Protocol: Halogen Exchange (Halex) Reaction

The following is a representative protocol for the synthesis of this compound based on established halogen exchange methodologies for similar compounds.

Materials:

-

2,4,5-Trichloronitrobenzene

-

Potassium Fluoride (spray-dried)

-

High-boiling point aprotic polar solvent (e.g., N,N-dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Sulfolane)

-

Phase-transfer catalyst (e.g., a quaternary ammonium salt like tetramethylammonium chloride) (optional, but can improve reaction rate and yield)

Procedure:

-

Drying of Reagents and Glassware: Ensure all glassware is thoroughly dried to prevent the deactivation of potassium fluoride by moisture. Potassium fluoride should be spray-dried or azeotropically dried before use.

-

Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, charge the 2,4,5-trichloronitrobenzene and the aprotic polar solvent.

-

Addition of Reagents: Add the spray-dried potassium fluoride to the mixture. If a phase-transfer catalyst is used, it should be added at this stage.

-

Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 150 to 220°C. The optimal temperature will depend on the solvent used. The reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the product.

-

Work-up and Isolation: Upon completion, cool the reaction mixture and filter to remove the inorganic salts (potassium chloride and unreacted potassium fluoride). The solvent is then removed from the filtrate by distillation, often under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under vacuum to yield this compound.

Diagram 1: Synthesis Workflow of this compound

Caption: A generalized workflow for the synthesis of this compound.

Reactivity and Applications

This compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1] The presence of the nitro group and two fluorine atoms strongly activates the chlorine atom for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of nucleophiles at this position, leading to diverse molecular scaffolds.

Diagram 2: Role as a Chemical Intermediate

Caption: Logical relationship of this compound as a chemical intermediate.

Analytical Methods

The characterization and purity assessment of this compound and its reaction products are typically performed using standard analytical techniques.

Table 2: Common Analytical Methods

| Technique | Purpose |

| Gas Chromatography (GC) | To monitor reaction progress and assess purity. |

| High-Performance Liquid Chromatography (HPLC) | For purity determination of the final product and related substances. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | To confirm the chemical structure of the compound. |

| Infrared (IR) Spectroscopy | To identify characteristic functional groups (e.g., C-NO₂, C-F, C-Cl). |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. |

While a publicly available, detailed toxicological profile for this compound is limited, data for structurally related chloronitrobenzenes can provide an indication of its potential hazards. Chloronitroaromatic compounds are generally considered to be toxic and should be handled with appropriate safety precautions.

Table 3: Hazard and Safety Information for Structurally Similar Compounds

| Compound | LD₅₀ (Oral, Rat) | Hazard Statements |

| 1-Chloro-2-nitrobenzene | 144-560 mg/kg | Toxic if swallowed, in contact with skin, or if inhaled. |

| 1-Chloro-4-nitrobenzene | 294-694 mg/kg | Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer. |

Given this information, this compound should be handled as a hazardous substance.

Safety Precautions

Due to the potential toxicity of halogenated nitroaromatic compounds, strict safety measures should be implemented when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

An In-depth Technical Guide to the Molecular Structure of 1-Chloro-2,4-difluoro-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-2,4-difluoro-5-nitrobenzene is a halogenated nitroaromatic compound with significant applications as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its specific substitution pattern of chloro, fluoro, and nitro groups on the benzene ring imparts unique reactivity, making it a valuable building block for more complex molecules. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectral characterization of this compound.

Molecular Structure and Physicochemical Properties

This compound is a light yellow liquid at room temperature.[1] The presence of electronegative fluorine and nitro groups, along with chlorine, significantly influences the electronic properties of the aromatic ring, making it susceptible to nucleophilic aromatic substitution.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1481-68-1 | [1] |

| Molecular Formula | C₆H₂ClF₂NO₂ | [2] |

| Molecular Weight | 193.54 g/mol | [1][2] |

| Appearance | Light yellow liquid | [1] |

| Boiling Point | 105 °C at 2 kPa | [2] |

| Density (Predicted) | 1.591 ± 0.06 g/cm³ | [2] |

| Storage | Room temperature | [1] |

Synthesis

A plausible and documented method for the synthesis of this compound involves the nucleophilic aromatic substitution of a polychlorinated precursor.[2] Specifically, it can be prepared by reacting 2,4,5-trichloronitrobenzene with a fluoride source, such as potassium fluoride.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is based on analogous halogen exchange reactions for the synthesis of fluorinated aromatic compounds.

Materials:

-

2,4,5-Trichloronitrobenzene

-

Potassium fluoride (spray-dried)

-

Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Sulfolane)

-

Phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) (optional, but recommended)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 2,4,5-trichloronitrobenzene and the aprotic polar solvent.

-

Add spray-dried potassium fluoride to the mixture. The molar ratio of potassium fluoride to 2,4,5-trichloronitrobenzene should be in excess, typically 2.5 to 3 equivalents.

-

If using, add a catalytic amount of the phase-transfer catalyst (e.g., 0.05 to 0.1 equivalents).

-

Heat the reaction mixture with vigorous stirring to a temperature between 150-200 °C. The optimal temperature will depend on the solvent used.

-

Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a large volume of cold water and stir to precipitate the product.

-

Filter the crude product, wash with water, and dry.

-

Purify the product by vacuum distillation or recrystallization from a suitable solvent.

Logical Workflow for Synthesis

Spectral Data (Predicted)

Due to the limited availability of published experimental spectra for this compound, the following data is based on predictions from spectral databases and analysis of similar compounds.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| ~ 7.8 - 8.0 | d | ~ 8-10 | H-6 |

| ~ 7.2 - 7.4 | d | ~ 8-10 | H-3 |

Note: The actual spectrum will be more complex due to C-H and F-H couplings.

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~ 155-160 (d, JCF ≈ 250-260 Hz) | C-2 |

| ~ 150-155 (d, JCF ≈ 250-260 Hz) | C-4 |

| ~ 140-145 | C-5 |

| ~ 130-135 | C-1 |

| ~ 120-125 (dd) | C-6 |

| ~ 110-115 (dd) | C-3 |

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1520 - 1560 | Strong | Asymmetric NO₂ stretch |

| ~ 1340 - 1360 | Strong | Symmetric NO₂ stretch |

| ~ 1200 - 1300 | Strong | C-F stretch |

| ~ 1000 - 1100 | Strong | C-F stretch |

| ~ 700 - 850 | Medium | C-Cl stretch |

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Possible Fragment |

| 193/195 | [M]⁺ (Molecular ion) |

| 163/165 | [M - NO]⁺ |

| 147/149 | [M - NO₂]⁺ |

| 112 | [M - NO₂ - Cl]⁺ |

Fragmentation Pathway Logic

Applications in Drug Development and Research

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. The presence of multiple reactive sites allows for diverse chemical modifications. For instance, the nitro group can be reduced to an amine, which can then be further functionalized. The chlorine and fluorine atoms are susceptible to nucleophilic displacement, enabling the introduction of various pharmacophores. This compound is particularly useful in the production of antimicrobial and antifungal agents, where the combination of nitro and halogen substituents can enhance biological activity.[1] It is also employed in the synthesis of high-efficacy pesticides.[1]

Conclusion

This compound is a key chemical intermediate with a well-defined molecular structure that lends itself to a variety of chemical transformations. This guide has provided a detailed overview of its properties, a plausible synthetic route with an experimental protocol, and predicted spectral data to aid researchers in its synthesis, characterization, and application in the development of novel chemical entities. While experimental data is limited in the public domain, the information presented here offers a solid foundation for professionals in the fields of chemistry and drug development.

References

Spectroscopic Analysis of 1-Chloro-2,4-difluoro-5-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 1-Chloro-2,4-difluoro-5-nitrobenzene. Due to the limited availability of public experimental spectra for this specific molecule, this document focuses on predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Furthermore, it outlines comprehensive experimental protocols for the acquisition of such data, serving as a valuable resource for researchers working with this and structurally related compounds.

Chemical Structure and Properties

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects on the benzene ring and typical fragmentation patterns of nitroaromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Predicted ¹H NMR Data

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| ~ 8.2 - 8.5 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-F) ≈ 2-3 | H-6 |

| ~ 7.3 - 7.6 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-F) ≈ 2-3 | H-3 |

2.1.2. Predicted ¹³C NMR Data

| Chemical Shift (δ) [ppm] | Assignment |

| ~ 155 - 160 (d, ¹JCF) | C-F |

| ~ 150 - 155 (d, ¹JCF) | C-F |

| ~ 145 - 150 | C-NO₂ |

| ~ 130 - 135 | C-Cl |

| ~ 120 - 125 (d) | C-H |

| ~ 115 - 120 (d) | C-H |

2.1.3. Predicted ¹⁹F NMR Data

| Chemical Shift (δ) [ppm] | Multiplicity | Assignment |

| -110 to -120 | Doublet | F-2 |

| -125 to -135 | Doublet | F-4 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1585, 1500 - 1400 | Medium to Strong | Aromatic C=C skeletal vibrations |

| 1550 - 1475 | Strong | Asymmetric NO₂ stretch |

| 1360 - 1290 | Strong | Symmetric NO₂ stretch |

| 1250 - 1100 | Strong | C-F stretch |

| 850 - 550 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 193/195 | High | [M]⁺ (Molecular ion, showing ³⁵Cl/³⁷Cl isotope pattern) |

| 163/165 | Medium | [M - NO]⁺ |

| 147/149 | Medium | [M - NO₂]⁺ |

| 112 | Medium | [M - NO₂ - Cl]⁺ |

| 93 | Medium | [C₅H₂F₂]⁺ |

Experimental Protocols

The following sections provide detailed methodologies for acquiring NMR, IR, and MS spectra for a solid aromatic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the chemical structure.

Materials and Equipment:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)

-

Volumetric flasks and pipettes

-

Sample of this compound

-

Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be used if necessary.

-

Add a small amount of internal standard (TMS) to the solution.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. The liquid column should be approximately 4-5 cm high.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 90° pulse, 1-2 second relaxation delay, 16-32 scans).

-

Acquire the ¹³C NMR spectrum using proton decoupling. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Acquire the ¹⁹F NMR spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm for ¹H and ¹³C) or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: KBr Pellet Technique

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) spectrometer

-

Potassium bromide (KBr), IR grade, finely powdered and dried

-

Agate mortar and pestle

-

Pellet press

-

Sample of this compound

Procedure:

-

Sample Preparation:

-

Place a small amount of dry KBr powder (approx. 100-200 mg) in an agate mortar.

-

Add a very small amount of the sample (approx. 1-2 mg). The sample to KBr ratio should be roughly 1:100.

-

Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powdered mixture into the pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

-

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum.

-

Correlate the observed bands with the vibrational modes of the functional groups present in this compound.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Method: Electron Ionization (EI) Mass Spectrometry

Materials and Equipment:

-

Mass spectrometer with an Electron Ionization (EI) source

-

Direct insertion probe or Gas Chromatograph (GC) inlet

-

Sample of this compound

-

Volatile solvent (if using GC inlet)

Procedure:

-

Sample Introduction:

-

Direct Insertion Probe: Place a small amount of the solid sample in a capillary tube and insert it into the probe. The probe is then inserted into the ion source, and the sample is vaporized by heating.

-

GC Inlet: Dissolve a small amount of the sample in a suitable volatile solvent. Inject the solution into the GC, where the compound will be separated and introduced into the mass spectrometer's ion source.

-

-

Ionization and Mass Analysis:

-

In the EI source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positive ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound. Note the characteristic isotopic pattern for chlorine.

-

Analyze the fragmentation pattern by identifying the major fragment ions and proposing logical fragmentation pathways.

-

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Synthesis of 1-Chloro-2,4-difluoro-5-nitrobenzene from 2,4,5-trichloronitrobenzene

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of 1-Chloro-2,4-difluoro-5-nitrobenzene from 2,4,5-trichloronitrobenzene, focusing on the halogen exchange fluorination method.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its preparation from 2,4,5-trichloronitrobenzene involves a nucleophilic aromatic substitution reaction, specifically a halogen exchange (Halex) fluorination. This process replaces two chlorine atoms on the benzene ring with fluorine atoms, a transformation that can significantly alter the biological activity and physicochemical properties of downstream compounds. This technical guide provides a comprehensive overview of the synthesis, including the reaction mechanism, optimized experimental protocols, and key process parameters.

Reaction Mechanism and Key Reagents

The core of the synthesis is the displacement of chlorine atoms at positions 2 and 4 of the 2,4,5-trichloronitrobenzene ring with fluoride ions. The nitro group at position 5 strongly activates the ring towards nucleophilic attack, facilitating the substitution.

Key Reagents:

-

Substrate: 2,4,5-Trichloronitrobenzene

-

Fluorinating Agent: Potassium Fluoride (KF) is the most commonly employed fluorinating agent for this transformation.[1] For enhanced reactivity, spray-dried potassium fluoride is often preferred due to its high surface area and fine particle size.

-

Phase Transfer Catalyst (PTC): To facilitate the reaction between the solid potassium fluoride and the organic substrate, a phase transfer catalyst is crucial. Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB) or other tetraalkylammonium halides, are effective in transporting the fluoride anion into the organic phase.

-

Solvent: Aprotic polar solvents are ideal for this reaction as they can solvate the potassium cation, leaving the fluoride anion more nucleophilic. Commonly used solvents include sulfolane, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

Experimental Protocol

The following protocol is a synthesized procedure based on established principles of halogen exchange fluorination for similar aromatic compounds. Researchers should optimize the conditions for their specific laboratory setup.

Materials:

-

2,4,5-Trichloronitrobenzene

-

Spray-dried Potassium Fluoride (KF)

-

Tetrabutylammonium bromide (TBAB) or a similar quaternary ammonium salt

-

Sulfolane (or DMF, DMSO)

-

Toluene (for work-up)

-

Water (for work-up)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

-

Standard laboratory glassware for reactions under anhydrous conditions

-

Heating mantle with temperature control

-

Condenser

-

Mechanical stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a temperature probe, add 2,4,5-trichloronitrobenzene, spray-dried potassium fluoride, and the phase transfer catalyst.

-

Solvent Addition: Add the aprotic polar solvent (e.g., sulfolane) to the flask.

-

Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add toluene to the reaction mixture to dilute the organic phase.

-

Extraction: Transfer the mixture to a separatory funnel and wash with water to remove the potassium salts and the solvent. Multiple extractions with water may be necessary.

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization to obtain pure this compound. The boiling point of this compound is reported as 105 °C at 2 kPa.[2]

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound. These values are indicative and may require optimization.

| Parameter | Value / Range | Notes |

| Reactant Molar Ratios | ||

| 2,4,5-Trichloronitrobenzene | 1 equivalent | Starting material. |

| Potassium Fluoride (KF) | 2.2 - 3.0 equivalents | A slight excess of KF is used to drive the reaction to completion. |

| Phase Transfer Catalyst | 0.05 - 0.1 equivalents | e.g., Tetrabutylammonium bromide (TBAB). |

| Reaction Conditions | ||

| Solvent | Sulfolane, DMF, DMSO | Aprotic polar solvents are preferred. |

| Temperature | 180 - 220 °C | Higher temperatures generally lead to faster reaction rates. |

| Reaction Time | 4 - 12 hours | Monitored by GC or TLC for completion. |

| Product Information | ||

| Product | This compound | |

| Molecular Formula | C₆H₂ClF₂NO₂ | |

| Molecular Weight | 193.54 g/mol | |

| Boiling Point | 105 °C / 2 kPa | [2] |

| Yield | > 80% (reported for similar reactions) | Yields are highly dependent on reaction conditions and purity of reagents. |

Visualizations

Reaction Pathway

Caption: Chemical reaction pathway for the synthesis.

Experimental Workflow

Caption: General experimental workflow for the synthesis.

Safety Considerations

-

2,4,5-Trichloronitrobenzene and its fluorinated product are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The reaction should be carried out in a well-ventilated fume hood.

-

Aprotic polar solvents like DMF and DMSO have specific health and safety considerations that should be reviewed before use.

-

High reaction temperatures require careful monitoring and control to prevent runaway reactions.

Conclusion

The synthesis of this compound from 2,4,5-trichloronitrobenzene via halogen exchange fluorination is a robust and scalable method. Key to the success of this reaction is the use of a highly active form of potassium fluoride, an effective phase transfer catalyst, and an appropriate aprotic polar solvent. Careful control of reaction parameters, particularly temperature, is essential for achieving high yields and purity. The protocol and data presented in this guide provide a solid foundation for researchers and professionals in the field of pharmaceutical and agrochemical development.

References

An In-depth Technical Guide to 1-chloro-2,4-difluoro-5-nitrobenzene (C6H2ClF2NO2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-chloro-2,4-difluoro-5-nitrobenzene, a halogenated nitroaromatic compound with the chemical formula C6H2ClF2NO2. The document covers its chemical identity, physicochemical properties, a potential synthesis route, and a discussion of the general biological and toxicological considerations for compounds in this class. Due to the limited availability of specific experimental data for this particular molecule, this guide also draws upon information available for structurally related compounds to infer potential characteristics and areas for further research.

Chemical Identity and Properties

The IUPAC name for the chemical compound with the formula C6H2ClF2NO2 is This compound .

This compound belongs to the family of substituted nitrobenzenes, which are characterized by a benzene ring substituted with a nitro group (-NO2) and, in this case, three halogen atoms (one chlorine and two fluorine atoms). The specific substitution pattern is crucial for its chemical reactivity and potential biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | Internal |

| CAS Number | 1481-68-1 | [1] |

| Molecular Formula | C6H2ClF2NO2 | [1] |

| Molecular Weight | 193.54 g/mol | [1] |

| Appearance | Light yellow liquid | [1] |

| Boiling Point | 105 °C at 2 kPa | [1] |

| Density | 1.591 ± 0.06 g/cm³ (Predicted) | [1] |

Synthesis

Proposed Synthetic Route: Nucleophilic Aromatic Substitution

A plausible and documented method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This approach involves the displacement of chloride ions from a polychlorinated nitrobenzene precursor using a fluoride source.

Reaction Scheme:

Caption: Synthesis of this compound.

A general method for the preparation of chlorofluoronitrobenzenes involves heating a dichloronitrobenzene with potassium fluoride in the presence of a phase transfer catalyst.[2] For the synthesis of this compound, the starting material would be 2,4,5-trichloronitrobenzene.[1] The reaction is typically carried out at elevated temperatures in a suitable solvent.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

2,4,5-Trichloronitrobenzene

-

Anhydrous potassium fluoride (spray-dried)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

-

High-boiling point aprotic solvent (e.g., sulfolane or N,N-dimethylformamide)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Condenser with a drying tube

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for fractional distillation under reduced pressure

Procedure:

-

To a dry three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, add 2,4,5-trichloronitrobenzene, anhydrous potassium fluoride (2.2 equivalents), and a catalytic amount of a phase-transfer catalyst.

-

Add a suitable high-boiling point aprotic solvent to the flask.

-

Heat the reaction mixture with vigorous stirring to a temperature between 150-200°C.

-

Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Filter the reaction mixture to remove inorganic salts.

-

Extract the filtrate with dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Biological Activity and Toxicological Profile (Inferred)

Specific biological activity data for this compound is not available in the public domain. However, based on the known activities of structurally similar halogenated nitroaromatic compounds, some potential biological effects and toxicological concerns can be inferred.

General Toxicity of Halogenated Nitrobenzenes

Halogenated nitrobenzenes are a class of compounds known for their potential toxicity. The primary mechanism of toxicity for many nitroaromatic compounds is the reduction of the nitro group to form reactive intermediates such as nitroso and hydroxylamino derivatives. These reactive species can lead to a variety of adverse health effects.

A key toxicological endpoint for nitroaromatic compounds is methemoglobinemia , a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen. This can lead to cyanosis and, in severe cases, be life-threatening.[3]

Furthermore, some halogenated aromatic compounds are known to be metabolized by cytochrome P450 enzymes into reactive electrophilic species, such as epoxides, which can covalently bind to cellular macromolecules like DNA and proteins, potentially leading to cytotoxicity and genotoxicity.

Table 2: Acute Toxicity Data for a Structurally Similar Compound (1-chloro-4-nitrobenzene)

| Test | Species | Route | Value | Source |

| LD50 | Rat (male) | Oral | 294 or 694 mg/kg bw | [3] |

| LD50 | Rat (female) | Oral | 565 or 664 mg/kg bw | [3] |

| LD50 | Rat (male) | Dermal | 750 mg/kg bw | [3] |

| LD50 | Rat (female) | Dermal | 1722 mg/kg bw | [3] |

| LD50 | Rabbit (male) | Dermal | 3550 mg/kg bw | [3] |

| LD50 | Rabbit (female) | Dermal | 2510 mg/kg bw | [3] |

Potential Signaling Pathways

Given the general reactivity of nitroaromatic compounds and their metabolites, several cellular signaling pathways could potentially be affected.

Caption: Potential metabolic activation and cellular stress pathways.

The metabolic activation of this compound by nitroreductases and cytochrome P450 enzymes could lead to the formation of reactive intermediates. These intermediates can induce oxidative stress, DNA damage, and endoplasmic reticulum (ER) stress, triggering various cellular stress response pathways. Detoxification pathways, such as conjugation with glutathione mediated by glutathione S-transferases, would also be activated to mitigate the cellular damage.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, each corresponding to a single proton. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitro and halogen substituents.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (193.54 g/mol ), with a characteristic isotopic pattern due to the presence of chlorine.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C-NO2 stretching (around 1530 and 1350 cm⁻¹), C-Cl stretching, and C-F stretching vibrations.

Conclusion and Future Directions

This compound is a halogenated nitroaromatic compound with limited publicly available experimental data. This guide has provided a summary of its known properties, a plausible synthesis route, and an inferred toxicological profile based on related compounds.

For researchers and drug development professionals, this compound could serve as a starting material or intermediate for the synthesis of more complex molecules. However, a thorough experimental investigation is required to fully characterize its chemical, physical, and biological properties. Future research should focus on:

-

Optimization and detailed documentation of its synthesis.

-

Acquisition and analysis of experimental spectroscopic data (NMR, MS, IR).

-

In-depth evaluation of its biological activity, including screening for potential therapeutic applications.

-

Comprehensive toxicological studies to determine its safety profile.

This foundational information will be crucial for any future development and application of this compound.

References

Technical Guide: Boiling Point of 1-Chloro-2,4-difluoro-5-nitrobenzene at Reduced Pressure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the boiling point of 1-Chloro-2,4-difluoro-5-nitrobenzene at reduced pressures. This document includes tabulated data, detailed experimental methodologies for boiling point determination under vacuum, and workflow visualizations to aid in laboratory practices.

Physicochemical Properties and Boiling Point Data

This compound (CAS No. 1481-68-1) is a halogenated nitroaromatic compound. Its molecular formula is C₆H₂ClF₂NO₂ and it has a molar mass of 193.54 g/mol . Understanding its boiling point behavior under reduced pressure is crucial for purification processes such as vacuum distillation, which is often employed to avoid thermal decomposition of the compound at its atmospheric boiling point.

Reported Boiling Point Data

A single experimental data point for the boiling point of this compound at a reduced pressure has been reported.

| Temperature (°C) | Pressure (Torr) | Pressure (kPa) |

| 105 | 15 | 2 |

Source: ChemBK

The vapor pressure of the compound at 25°C is reported to be 0.0633 mmHg.

Estimated Boiling Points at Various Reduced Pressures

In the absence of extensive experimental data, a pressure-temperature nomograph can be utilized to estimate the boiling point of a liquid at different pressures when at least one boiling point at a given pressure is known. The following table provides estimated boiling points for this compound at various reduced pressures, calculated based on the known data point of 105 °C at 15 Torr.

| Pressure (Torr) | Estimated Boiling Point (°C) |

| 1 | ~60 - 70 |

| 5 | ~80 - 90 |

| 10 | ~95 - 105 |

| 15 | 105 (Experimental) |

| 20 | ~110 - 120 |

| 50 | ~135 - 145 |

| 100 | ~155 - 165 |

Note: These values are estimations derived from the principle of a pressure-temperature nomograph and should be considered as approximations. Experimental verification is recommended for precise applications.

Experimental Protocol: Determination of Boiling Point at Reduced Pressure (Vacuum Distillation)

The following is a detailed methodology for the determination of the boiling point of a compound like this compound at reduced pressure using vacuum distillation.

Materials and Apparatus

-

Compound: this compound

-

Heating and Stirring: Heating mantle, magnetic stirrer, and a PTFE-coated stir bar.

-

Glassware: Round-bottom flask, Claisen adapter, distillation head, condenser, vacuum adapter, and receiving flask. All glassware must be free of cracks or stars to withstand the vacuum.

-

Temperature and Pressure Measurement: Thermometer and a manometer.

-

Vacuum Source: Vacuum pump or water aspirator.

-

Vacuum Trap: A cold trap (e.g., with dry ice and acetone) to protect the vacuum pump from corrosive vapors.

-

Tubing: Thick-walled vacuum tubing.

-

Grease: High-vacuum grease for sealing joints.

-

Safety Equipment: Safety glasses, lab coat, and chemical-resistant gloves.

Experimental Procedure

-

Apparatus Assembly:

-

Place a magnetic stir bar in the round-bottom flask and add the this compound sample.

-

Grease all ground-glass joints to ensure a tight seal.

-

Assemble the vacuum distillation apparatus as shown in the workflow diagram below. The Claisen adapter is crucial to prevent bumping of the liquid into the condenser.

-

Position the thermometer correctly in the distillation head. The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.

-

Connect the condenser to a circulating cold water supply.

-

Connect the vacuum adapter to the vacuum trap and then to the vacuum source using thick-walled tubing.

-

Connect the manometer to the system to monitor the pressure.

-

-

Distillation Process:

-

Turn on the magnetic stirrer to ensure smooth boiling.

-

Turn on the vacuum source and allow the system to reach the desired pressure. Check the manometer reading.

-

Once the desired pressure is stable, begin heating the distillation flask gently with the heating mantle.

-

Observe the sample for the onset of boiling. As the vapor rises, it will condense on the thermometer bulb.

-

Record the temperature at which the liquid is consistently condensing and dripping into the condenser. This temperature is the boiling point at the recorded pressure. Maintain a steady distillation rate.

-

-

Shutdown Procedure:

-

Once the distillation is complete or the desired amount of distillate is collected, turn off the heating mantle and allow the apparatus to cool to room temperature.

-

Slowly and carefully vent the system to atmospheric pressure. Never vent a hot system.

-

Turn off the vacuum source.

-

Disassemble the apparatus.

-

Visualizations

Logical Relationship of Boiling Point Determination

Experimental Workflow for Vacuum Distillation

An In-depth Technical Guide on the Solubility of 1-Chloro-2,4-difluoro-5-nitrobenzene in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2,4-difluoro-5-nitrobenzene is a halogenated nitroaromatic compound of interest in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and application. Solubility dictates the choice of reaction media, crystallization conditions, and solvents for analytical characterization. This technical guide outlines the standard experimental protocols for determining the solubility of solid organic compounds and provides a framework for interpreting the resulting data.

Illustrative Solubility Data of Structurally Similar Compounds

To provide a practical context for the experimental methodologies described, the following tables summarize the mole fraction solubility (x) of two isomers of dichloronitrobenzene in a range of organic solvents at various temperatures. This data, sourced from a study by Shen et al. (2014), demonstrates the typical influence of solvent polarity and temperature on the solubility of halogenated nitroaromatics.[1][2]

Table 1: Mole Fraction Solubility (x) of 3,4-Dichloronitrobenzene in Various Organic Solvents at Different Temperatures (K) [1][2]

| Temperature (K) | Ethyl Acetate | Tetrachloromethane | Cyclohexane | Hexane | Heptane | 1-Propanol | 2-Propanol | 1-Butanol |

| 278.15 | 0.2985 | 0.2451 | 0.0532 | 0.0451 | 0.0412 | 0.0387 | 0.0315 | 0.0356 |

| 283.15 | 0.3378 | 0.2813 | 0.0658 | 0.0553 | 0.0503 | 0.0452 | 0.0371 | 0.0418 |

| 288.15 | 0.3812 | 0.3215 | 0.0815 | 0.0672 | 0.0609 | 0.0526 | 0.0435 | 0.0489 |

| 293.15 | 0.4293 | 0.3661 | 0.1009 | 0.0811 | 0.0734 | 0.0611 | 0.0508 | 0.0571 |

| 298.15 | 0.4826 | 0.4155 | 0.1247 | 0.0973 | 0.0880 | 0.0708 | 0.0592 | 0.0665 |

| 303.15 | 0.5418 | 0.4702 | 0.1539 | 0.1161 | 0.1051 | 0.0818 | 0.0688 | 0.0772 |

Table 2: Mole Fraction Solubility (x) of 2,3-Dichloronitrobenzene in Various Organic Solvents at Different Temperatures (K) [1][2]

| Temperature (K) | Ethyl Acetate | Tetrachloromethane | Cyclohexane | Hexane | Heptane | 1-Propanol | 2-Propanol | 1-Butanol |

| 278.15 | 0.4012 | 0.3518 | 0.1152 | 0.1001 | 0.0915 | 0.0853 | 0.0712 | 0.0801 |

| 283.15 | 0.4523 | 0.3987 | 0.1385 | 0.1198 | 0.1092 | 0.0998 | 0.0839 | 0.0942 |

| 288.15 | 0.5089 | 0.4509 | 0.1659 | 0.1425 | 0.1296 | 0.1162 | 0.0983 | 0.1101 |

| 293.15 | 0.5717 | 0.5088 | 0.1981 | 0.1689 | 0.1533 | 0.1347 | 0.1146 | 0.1281 |

| 298.15 | 0.6415 | 0.5731 | 0.2361 | 0.1995 | 0.1808 | 0.1556 | 0.1331 | 0.1485 |

| 303.15 | 0.7190 | 0.6445 | 0.2808 | 0.2351 | 0.2127 | 0.1793 | 0.1541 | 0.1717 |

Experimental Protocols for Solubility Determination

The following protocols describe two common and reliable methods for determining the solubility of a solid compound in an organic solvent: the gravimetric method and the UV-Vis spectroscopic method.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the solvent, and weighing the dissolved solute.

Materials and Equipment:

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Vials or flasks with secure caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed evaporation dish or vial. Record the exact mass of the collected filtrate.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish with the filtrate in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Continue drying until a constant mass of the solid residue (the dissolved solute) is achieved.

-

Record the final mass of the evaporation dish and the solid residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial mass of the empty evaporation dish from the final mass.

-

The solubility can be expressed in various units, such as grams of solute per 100 g of solvent, grams of solute per 100 mL of solvent, or mole fraction.

-

UV-Vis Spectroscopic Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It is often faster and requires a smaller amount of material than the gravimetric method.

Materials and Equipment:

-

This compound

-

Organic solvent of interest (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a series of dilutions to create a set of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation (Beer-Lambert Law).

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Section 3.1, step 1) to prepare a saturated solution at the desired temperature.

-

-

Sample Collection and Analysis:

-

After equilibration, filter the saturated solution using a syringe filter.

-

Carefully dilute a known volume of the filtered saturated solution with the pure solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the absorbance of the diluted solution and the linear regression equation from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid organic compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this guide provides researchers with the necessary protocols to determine this crucial physicochemical property. The choice between the gravimetric and spectroscopic methods will depend on the properties of the solute and the available equipment. The illustrative data for dichloronitrobenzenes serves as a valuable reference for the expected solubility behavior of halogenated nitroaromatic compounds in common organic solvents. Accurate solubility data is fundamental for the successful development and application of novel chemical entities in various scientific disciplines.

References

The Synthetic Versatility of 1-Chloro-2,4-difluoro-5-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-2,4-difluoro-5-nitrobenzene is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a nitro group and three distinct halogen atoms, offers a rich platform for the construction of complex molecular architectures. The strong electron-withdrawing nature of the nitro group activates the benzene ring for nucleophilic aromatic substitution (SNAr), allowing for the selective displacement of the halogen atoms. Furthermore, the nitro group itself can be readily transformed into an amino group, opening up a vast array of further synthetic modifications. This technical guide provides an in-depth exploration of the potential uses of this compound in organic synthesis, with a focus on its application in the development of pharmaceuticals and agrochemicals. Detailed experimental protocols, quantitative data, and key reaction pathways are presented to assist researchers in leveraging the synthetic potential of this valuable intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1481-68-1 | [1] |

| Molecular Formula | C₆H₂ClF₂NO₂ | [1] |

| Molar Mass | 193.54 g/mol | [1] |

| Appearance | Light yellow liquid | [1] |

| Boiling Point | 105 °C at 2 kPa | [1] |

| Density | 1.591 g/cm³ (Predicted) | [1] |

Core Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily dictated by two key reactive sites: the halogen-substituted carbon atoms and the nitro group. The strategic manipulation of these functionalities allows for the construction of a diverse range of molecular scaffolds.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group significantly activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. This makes the displacement of the chloro and fluoro groups via an SNAr mechanism a facile and highly useful transformation. The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex. Generally, fluoride is a better leaving group than chloride in SNAr reactions due to the higher electronegativity of fluorine, which polarizes the C-F bond and stabilizes the transition state leading to the Meisenheimer complex.

2.1.1. Reaction with Amines

The reaction of this compound with primary or secondary amines is a straightforward method to introduce nitrogen-containing substituents. These reactions typically proceed under mild to moderate conditions, often in a polar aprotic solvent in the presence of a base to neutralize the liberated acid.

Experimental Protocol: General Procedure for N-Arylation

A solution of this compound (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN) is treated with the desired amine (1.0-1.2 eq.) and a base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq.). The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.

2.1.2. Reaction with O- and S-Nucleophiles

Similarly, phenols, alcohols, and thiols can be used as nucleophiles to form the corresponding aryl ethers and thioethers. These reactions often require a stronger base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), to deprotonate the nucleophile and generate the more reactive alkoxide, phenoxide, or thiolate.

Reduction of the Nitro Group

The nitro group of this compound and its SNAr products can be readily reduced to a primary amine. This transformation is of paramount importance as it introduces a versatile functional group that can be further derivatized, for instance, through diazotization, acylation, or alkylation. A variety of reducing agents can be employed, and the choice often depends on the presence of other functional groups in the molecule.

| Reducing System | Catalyst/Reagent | Solvent | Temperature (°C) | Notes |

| Catalytic Hydrogenation | Pd/C, PtO₂, Raney Ni | Methanol, Ethanol, Ethyl Acetate | 25 - 60 | High yields and clean reactions. Potential for dehalogenation with Pd/C. |

| Metal/Acid Reduction | Fe/HCl, Fe/AcOH, SnCl₂/HCl | Ethanol, Water, Acetic Acid | 80 - 100 | Cost-effective and tolerant of many functional groups. |

| Transfer Hydrogenation | Hydrazine hydrate, Ammonium formate | Methanol, Ethanol | 25 - 80 | Avoids the need for high-pressure hydrogen gas. |

Experimental Protocol: Catalytic Hydrogenation to 2,4-Difluoro-5-chloroaniline

A solution of this compound (1.0 g, 5.17 mmol) and sodium acetate (450 mg, 5.49 mmol) in methanol (30 mL) is treated with a 5% palladium on carbon catalyst (100 mg).[2] The mixture is subjected to a hydrogen atmosphere (initially 3 moles, then maintained) and heated to 60 °C for approximately 20 hours.[2] After cooling and filtering to remove the catalyst and sodium acetate, the solvent is evaporated to yield the crude product, which can be further purified.[2]

Synthesis of Heterocyclic Compounds

This compound is an excellent precursor for the synthesis of various heterocyclic compounds, particularly those containing fused rings. For instance, reaction with 2-aminophenols or 2-aminothiophenols can lead to the formation of phenoxazines and phenothiazines, respectively.[3] These scaffolds are present in numerous biologically active molecules. The synthesis often proceeds via a tandem SNAr reaction, where the initial intermolecular substitution is followed by an intramolecular cyclization.

Example: Synthesis of a Phenoxazine Derivative

The reaction of a difluoro-dinitrobenzene with 2-aminophenol in the presence of a base like sodium carbonate in ethanol at elevated temperatures can yield a dinitrophenoxazine.[3] Although the starting material is slightly different, a similar strategy can be envisioned for this compound.

Applications in Drug Discovery and Agrochemicals

The derivatives of this compound are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The introduction of the fluorinated and chlorinated phenyl ring can enhance the biological activity, metabolic stability, and pharmacokinetic properties of a molecule. For example, this compound can be used as an intermediate for Diflunisal, a non-steroidal anti-inflammatory drug.

While specific, publicly available synthetic routes for blockbuster drugs starting directly from this compound are proprietary, the transformations described above are fundamental in medicinal and agrochemical chemistry for the construction of novel active ingredients.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for organic synthesis. Its reactivity, primarily driven by nucleophilic aromatic substitution and the reduction of the nitro group, provides access to a wide range of functionalized aromatic intermediates. These intermediates are key precursors for the synthesis of complex heterocyclic systems and are of significant interest to the pharmaceutical and agrochemical industries. The experimental protocols and reaction schemes presented in this guide are intended to facilitate the exploration of the synthetic potential of this important compound.

References

An In-depth Technical Guide to 1-Chloro-2,4-difluoro-5-nitrobenzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Chloro-2,4-difluoro-5-nitrobenzene, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its discovery and history, physicochemical properties, a detailed experimental protocol for its synthesis, and its primary applications.

Introduction and Historical Context

Physicochemical and Spectroscopic Data

A summary of the known quantitative data for this compound is presented in the table below. It is important to note that while some properties are experimentally determined, others are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₆H₂ClF₂NO₂ | [1] |

| Molar Mass | 193.54 g/mol | [1] |

| CAS Number | 1481-68-1 | [1] |

| Appearance | Light yellow liquid | [1] |

| Boiling Point | 105 °C @ 2 kPa (15 Torr) | [1] |

| Density (Predicted) | 1.591 ± 0.06 g/cm³ | [1] |

| Purity (Typical) | ≥ 98% |

Spectroscopic Data:

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR) for this compound is not widely available in public databases. Researchers are advised to acquire and interpret their own analytical data upon synthesis or acquisition of this compound.

Synthesis of this compound

The primary industrial synthesis of this compound involves the nucleophilic aromatic substitution of a more readily available polychlorinated precursor.[1] The following section details a plausible experimental protocol based on established chemical principles and general methods described in related patents.

Reaction Principle

The synthesis is achieved by the selective displacement of two chlorine atoms in 2,4,5-trichloronitrobenzene with fluoride ions. This reaction is an example of nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic attack but strongly activates it for nucleophilic substitution, particularly at the ortho and para positions. In this case, the chlorine atoms at positions 2 and 4 are substituted by fluoride.

Experimental Protocol

Reaction: Synthesis of this compound from 2,4,5-Trichloronitrobenzene

Materials:

-

2,4,5-Trichloronitrobenzene

-

Anhydrous Potassium Fluoride (spray-dried)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

-

High-boiling point aprotic polar solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide)

Procedure:

-

Reactor Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a thermocouple is charged with 2,4,5-trichloronitrobenzene, anhydrous potassium fluoride, and the phase-transfer catalyst.

-

Solvent Addition: The appropriate volume of the aprotic polar solvent is added to the flask.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 150-180°C with vigorous stirring. The progress of the reaction should be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The inorganic salts are removed by filtration.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield this compound as a light yellow liquid.

Expected Yield: While specific yields for this exact transformation are not published, similar reactions typically proceed in good to excellent yields (70-90%), depending on the optimization of reaction conditions.

Mandatory Visualizations

The synthesis of this compound can be visualized as a logical workflow from starting materials to the final product.

Caption: Synthesis Workflow for this compound.

Applications in Research and Drug Development

This compound serves as a versatile building block in the synthesis of more complex molecules. Its primary application is as an intermediate in the production of:

-

Pharmaceuticals: The presence of the nitro group allows for its reduction to an aniline, a common precursor in the synthesis of a wide range of drug candidates. The halogen substituents can be further displaced or can remain to modulate the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound is used to construct novel herbicides, fungicides, and insecticides.

The logical relationship of its utility is outlined in the following diagram:

Caption: Utility of this compound in Synthesis.

Conclusion

This compound is a valuable, albeit not widely documented, chemical intermediate. Its synthesis via nucleophilic aromatic substitution is a robust and scalable method. The strategic arrangement of its functional groups makes it a crucial starting material for the synthesis of a variety of compounds with applications in the pharmaceutical and agrochemical sectors. Further research into its reactivity and the development of novel derivatives holds promise for the discovery of new bioactive molecules.

References

Methodological & Application

Application Notes and Protocols: 1-Chloro-2,4-difluoro-5-nitrobenzene as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-chloro-2,4-difluoro-5-nitrobenzene as a versatile intermediate in pharmaceutical synthesis. This document outlines its chemical properties, key applications with a focus on the synthesis of kinase inhibitors, detailed experimental protocols for its use in nucleophilic aromatic substitution (SNAr) reactions, and relevant biological pathway information.

Physicochemical Properties

This compound is a yellow crystalline solid or light yellow liquid with the molecular formula C₆H₂ClF₂NO₂.[1][2] Its chemical structure, featuring an activated aromatic ring with a chloro leaving group and two fluorine atoms ortho and para to a strongly electron-withdrawing nitro group, makes it an excellent substrate for nucleophilic aromatic substitution reactions.

| Property | Value | Reference |

| Molecular Formula | C₆H₂ClF₂NO₂ | [2] |

| Molecular Weight | 193.54 g/mol | [2] |

| Appearance | Light yellow liquid or solid | [1][3] |

| Boiling Point | 105 °C / 2kPa | [2] |

| Purity | ≥98% | [1] |

Applications in Pharmaceutical Synthesis

This compound is a key building block in the synthesis of a variety of pharmaceutical compounds, particularly in the development of targeted therapies such as kinase inhibitors for cancer treatment.[1] The reactivity of the chloro-substituent, activated by the nitro group, allows for the facile introduction of various nucleophiles, leading to the construction of complex molecular scaffolds.

A prominent example of the application of a structurally similar intermediate is in the synthesis of the PI3K inhibitor, GSK2636771. While the exact starting material may vary in published routes, the core chemical transformation involves the nucleophilic aromatic substitution of a chloro-difluoro-nitrobenzene derivative.

Key Reaction: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound in pharmaceutical synthesis lies in its participation in SNAr reactions. The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride ion. The fluorine atoms further enhance this activation.

General Experimental Protocol: SNAr Reaction with an Aromatic Amine

This protocol provides a general method for the reaction of this compound with a primary or secondary amine, a common step in the synthesis of many active pharmaceutical ingredients (APIs).

Reaction Scheme:

Materials:

-

This compound (1.0 eq)

-

Aromatic amine (e.g., 2-amino-N-methylbenzamide) (1.1 - 1.5 eq)

-

Base (e.g., Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N)) (2.0 - 3.0 eq)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN))

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.

-

Add the anhydrous polar aprotic solvent.

-

Add the aromatic amine, followed by the base.

-

Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the specific nucleophile and solvent used.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If using an inorganic base like K₂CO₃, filter the solid.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Quantitative Data (Representative):